![molecular formula C14H26O2 B12686552 Heptyl cyclohexanecarboxylate CAS No. 92319-47-6](/img/structure/B12686552.png)
Heptyl cyclohexanecarboxylate
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Overview
Description
. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation, is employed to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
Heptyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and heptanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce carboxylic acids or other oxidized products under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and heptanol.
Reduction: Cyclohexanemethanol and heptanol.
Oxidation: Cyclohexanecarboxylic acid and other oxidized derivatives.
Scientific Research Applications
Industrial Applications
1. Plasticizers in Polymer Chemistry
Heptyl cyclohexanecarboxylate serves as an effective plasticizer for polyvinyl chloride (PVC) and other polymers. Its incorporation enhances flexibility and durability, making it suitable for:
- Vinyl flooring
- Automotive trims
- Medical devices
- Insulation materials
The concentration of this compound in PVC formulations can range from 5 phr to 100 phr, depending on the desired properties .
2. Coatings and Sealants
Due to its favorable viscosity characteristics, this compound is used in coatings, sealants, and adhesives. It acts as a solvent and coalescing agent, improving film formation in emulsion paints and other coatings .
3. Lubricants and Personal Care Products
This compound has been investigated for its potential as a lubricant additive and in personal care formulations due to its compatibility with various organic compounds . Its low irritation potential makes it suitable for skin-contact applications.
Biological Applications
1. Medicinal Chemistry
Research into the biological activity of this compound suggests potential applications in drug formulation. Its interactions at the molecular level may influence the permeability of biological membranes, which is crucial for drug bioavailability .
2. Chiral Discrimination Methods
This compound has been explored in chiral discrimination methods, particularly in high-performance liquid chromatography (HPLC). Its ability to interact with chiral molecules allows for the separation of diastereomers, which is vital in pharmaceutical applications where stereochemistry plays a significant role .
Environmental Applications
1. Biodegradable Plastics
The compound's properties make it a candidate for use in biodegradable plastics, contributing to the development of more sustainable materials that reduce environmental impact .
Case Studies
Application Area | Case Study Reference | Findings |
---|---|---|
Plasticizers | Patent CN101878260B | Demonstrated effectiveness in enhancing flexibility of PVC products. |
Coatings | PMC3756875 | Improved film-forming properties noted when used as a coalescing agent. |
Medicinal Chemistry | PubChem | Potential for enhancing drug delivery through membrane permeability. |
Mechanism of Action
The mechanism of action of heptyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent acid of heptyl cyclohexanecarboxylate, used in similar applications.
Heptyl acetate: Another ester with similar properties but different structural features.
Cyclohexyl acetate: An ester with a cyclohexyl group, used in similar industrial applications.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring and a heptyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Biological Activity
Heptyl cyclohexanecarboxylate (HCC) is an ester compound with the chemical formula C14H26O2 and a PubChem CID of 582161. This compound has garnered attention in various fields, including pharmacology and agricultural science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HCC, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring attached to a heptyl chain through a carboxylate group. This structural configuration contributes to its lipophilicity, which can influence its biological interactions.
The biological activity of HCC has been evaluated in several studies, focusing primarily on its effects on cellular signaling pathways and interactions with various receptors.
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
nAChR Antagonism | IC50 = 430 nM for α4β2 | |
Antimicrobial Activity | Variable MIC against pathogens |
Case Studies
- Inhibition of Nicotine-Induced Responses : In a study assessing various compounds for their ability to modulate nAChRs, HCC was identified as a selective antagonist for the α4β2 subtype. This finding suggests potential applications in smoking cessation therapies where modulation of nicotinic receptors is beneficial .
- Agricultural Applications : While direct studies on HCC's effects on pests are scarce, related esters have been investigated for their roles in pest control. For example, volatile compounds derived from plant materials have been shown to attract or repel various insect species, indicating that HCC might have similar applications in integrated pest management strategies .
Safety and Toxicity
Safety assessments are crucial for any compound intended for therapeutic or agricultural use. Current data from PubChem indicate that HCC's toxicity profile is not fully characterized; however, preliminary assessments suggest moderate toxicity levels typical for similar esters . Further studies are needed to establish a comprehensive safety profile.
Properties
CAS No. |
92319-47-6 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
heptyl cyclohexanecarboxylate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h13H,2-12H2,1H3 |
InChI Key |
NUUQQOTYKFJRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
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